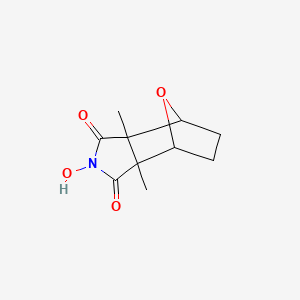

N-Hydroxycantharidinimide

Description

Structural modifications, such as the introduction of hydroxy and imide groups, aim to mitigate toxicity while retaining bioactivity. Evidence from a 2025 study highlights its development as part of a series of seven derivatives, with cantharidinimide (a related analog) demonstrating the highest potency against hepatocellular carcinoma (HCC) 36 cells (ID50 = 3.22 μg/ml) . While specific efficacy data for N-Hydroxycantharidinimide remains incomplete, its design reflects a strategic balance between structural optimization and pharmacological safety.

Properties

CAS No. |

76057-97-1 |

|---|---|

Molecular Formula |

C10H13NO4 |

Molecular Weight |

211.21 g/mol |

IUPAC Name |

2-hydroxy-3a,7a-dimethyl-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione |

InChI |

InChI=1S/C10H13NO4/c1-9-5-3-4-6(15-5)10(9,2)8(13)11(14)7(9)12/h5-6,14H,3-4H2,1-2H3 |

InChI Key |

GCAVYMAKLCZGJZ-UHFFFAOYSA-N |

SMILES |

CC12C3CCC(C1(C(=O)N(C2=O)O)C)O3 |

Canonical SMILES |

CC12C3CCC(C1(C(=O)N(C2=O)O)C)O3 |

Synonyms |

N-hydroxycantharidinimide N-hydroxycantharidinimide, (3aalpha,4alpha,7alpha,7aalpha)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Cantharidin and Derivatives

- Cantharidin : The parent compound exhibits potent cytotoxicity (ID50 = 0.97 μg/ml against S-180 and P-388 cell lines) but is highly toxic in vivo, limiting therapeutic utility .

- N-Hydroxycantharidinimide : Positioned as a less toxic alternative, its hydroxy group may enhance solubility and reduce off-target effects compared to cantharidin. However, its exact ID50 and toxicity profile require further validation .

Structural Analogs with Similarity Scores

Evidence from structural databases identifies compounds with moderate similarity to this compound, including:

| Compound Name | CAS Number | Similarity Score | Key Features |

|---|---|---|---|

| N-Hydroxycyclopropanecarboximidamide | 3599-89-1 | 0.71 | Cyclopropane backbone; imidamide group |

| Isobutyrimidamide hydrochloride | 18202-73-8 | 0.81 | Branched alkyl chain; hydrochloride salt |

| Propionimidamide hydrochloride | 22007-68-7 | 0.67 | Linear alkyl chain; high polarity |

These analogs share imidamide or hydroxy functionalities but differ in backbone rigidity and substituents, influencing their pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.